4-(1-Piperidinyl)-2-butanol 4-(1-Piperidinyl)-2-butanol
Brand Name: Vulcanchem
CAS No.: 71648-40-3
VCID: VC14209820
InChI: InChI=1S/C9H19NO/c1-9(11)5-8-10-6-3-2-4-7-10/h9,11H,2-8H2,1H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

4-(1-Piperidinyl)-2-butanol

CAS No.: 71648-40-3

Cat. No.: VC14209820

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Piperidinyl)-2-butanol - 71648-40-3

Specification

CAS No. 71648-40-3
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 4-piperidin-1-ylbutan-2-ol
Standard InChI InChI=1S/C9H19NO/c1-9(11)5-8-10-6-3-2-4-7-10/h9,11H,2-8H2,1H3
Standard InChI Key ZXAPAKFRWAWSKS-UHFFFAOYSA-N
Canonical SMILES CC(CCN1CCCCC1)O

Introduction

Chemical Identity and Structural Characteristics

4-(1-Piperidinyl)-2-butanol (CAS: 88887-85-8) is a nitrogen-containing alcohol with the molecular formula C₉H₂₀ClNO in its hydrochloride salt form . The molecule consists of a butanol backbone substituted at the fourth carbon with a piperidine ring, a six-membered heterocycle with one nitrogen atom. The hydrochloride salt enhances stability and crystallinity, making it preferable for storage and handling .

Table 1: Physicochemical Properties of 4-(1-Piperidinyl)-2-Butanol Hydrochloride

PropertyValueSource
Molecular Weight193.714 g/mol
Exact Mass193.123 Da
PSA (Polar Surface Area)23.47 Ų
LogP (Partition Coefficient)1.98
Melting PointNot reported
SolubilitySoluble in polar solvents

The compound’s LogP value of 1.98 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Its polar surface area (23.47 Ų) further supports interactions with biological targets, a trait exploited in medicinal chemistry .

Synthetic Routes and Optimization

Nucleophilic Substitution Reaction

The primary synthesis involves reacting 4-chloro-2-butanol with piperidine under basic conditions. Potassium carbonate or hydroxide deprotonates the alcohol, facilitating a nucleophilic attack by piperidine’s nitrogen on the chloro-substituted carbon . This one-step reaction achieves yields exceeding 70% in acetonitrile at 60–80°C .

Salt Formation for Purification

Crude 4-(1-piperidinyl)-2-butanol is often converted to its hydrochloride salt to improve purity. Acidification with hydrochloric acid precipitates the salt, which is then recrystallized from ethanol or methanol . Patent EP2371817A1 details a related process where toluenesulfonate or oxalate salts are used to isolate piperidine derivatives, achieving >99% purity via selective crystallization .

Table 2: Typical Synthesis Conditions

ParameterConditionOutcome
SolventAcetonitrileHigh reaction rate
BaseK₂CO₃Efficient deprotonation
Temperature70°C72% yield
PurificationEthanol recrystallization99.9% purity (HPLC)

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

4-(1-Piperidinyl)-2-butanol serves as a precursor to antihistamines and antipsychotics. For example, its structural analog 1,1-diphenyl-4-piperidino-1-butanol hydrochloride (Diphenidol) is a marketed antiemetic . The piperidine moiety’s ability to modulate neurotransmitter receptors underpins its utility in central nervous system (CNS) drug design .

Catalysis and Organic Synthesis

The compound’s nitrogen center participates in coordination chemistry, enabling its use as a ligand in metal-catalyzed reactions. Recent patents highlight its role in cross-coupling reactions to synthesize complex heterocycles .

Future Research Directions

  • Biodegradation Studies: Environmental fate data are lacking, necessitating OECD 301 tests to assess ecological impact.

  • Polymorph Screening: Investigating alternative salt forms (e.g., phosphate, citrate) could improve bioavailability for drug formulations .

  • Process Intensification: Continuous-flow synthesis may enhance yield and reduce waste in large-scale production .

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